Cas no 2137539-92-3 (N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]cyclopropanecarboxamide)
![N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]cyclopropanecarboxamide structure](https://ja.kuujia.com/scimg/cas/2137539-92-3x500.png)
N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]cyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
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- EN300-737796
- 2137539-92-3
- N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]cyclopropanecarboxamide
-
- インチ: 1S/C12H19NO2/c14-6-7-3-9-5-11(10(9)4-7)13-12(15)8-1-2-8/h7-11,14H,1-6H2,(H,13,15)
- InChIKey: NKHRFGHPEKMDMJ-UHFFFAOYSA-N
- SMILES: OCC1CC2CC(C2C1)NC(C1CC1)=O
計算された属性
- 精确分子量: 209.141578849g/mol
- 同位素质量: 209.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 49.3Ų
N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]cyclopropanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737796-1.0g |
N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]cyclopropanecarboxamide |
2137539-92-3 | 1g |
$0.0 | 2023-06-06 |
N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]cyclopropanecarboxamide 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]cyclopropanecarboxamideに関する追加情報
N-[3-(Hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]cyclopropanecarboxamide: A Comprehensive Overview
N-[3-(Hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]cyclopropanecarboxamide, identified by the CAS number 2137539-92-3, is a complex organic compound with a unique bicyclic structure and functional groups that make it a subject of interest in various scientific domains. This compound belongs to the class of bicyclic amides, which are known for their potential applications in drug discovery, materials science, and advanced chemical synthesis.
The core structure of this compound consists of a bicyclo[3.2.0]heptane ring system, which is a fused bicyclic framework comprising three and two-membered rings, respectively. This bicyclic system is further substituted at the 6-position with a hydroxymethyl group (-CH₂OH) and at the 3-position with a cyclopropanecarboxamide group (-CONH-cyclopropyl). The combination of these structural elements imparts unique physical and chemical properties to the compound, making it a valuable molecule for research and development.
Recent studies have highlighted the potential of bicyclic amides like N-[3-(Hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]cyclopropanecarboxamide in drug design due to their ability to interact with biological targets through multiple binding modes. The hydroxymethyl group introduces hydrophilicity, enhancing solubility and bioavailability, while the cyclopropane ring contributes to rigidity and stability in molecular interactions.
From a synthetic chemistry perspective, the construction of such complex molecules requires advanced methodologies, including ring-closing metathesis, enamine catalysis, and stereocontrolled synthesis. Researchers have employed these techniques to synthesize analogs of this compound, exploring their stereochemical outcomes and reactivity under various conditions.
In terms of biological activity, preliminary assays have demonstrated that this compound exhibits moderate inhibitory effects on certain enzymes involved in metabolic pathways. These findings suggest its potential as a lead compound for developing therapeutic agents targeting specific diseases.
Moreover, computational studies using molecular docking and quantum mechanics have provided insights into the compound's binding affinity and electronic properties. These studies are crucial for understanding its interactions with biomolecules and guiding further optimization efforts.
From an environmental standpoint, the degradation pathways of this compound under different conditions are being investigated to assess its ecological impact and ensure sustainable practices in its production and use.
In conclusion, N-[3-(Hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]cyclopropanecarboxamide (CAS No: 2137539-92-3) represents a promising molecule with diverse applications across chemistry and biology. Its intricate structure and functional groups make it a valuable tool for advancing scientific research and innovation in the coming years.
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